
O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate: is a chemical compound with a complex structure that includes a pyrazole ring substituted with tert-butyl, ethyl, and methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, ethyl, and methoxymethyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Esterification: The carboxyl groups are esterified using alcohols (tert-butyl alcohol and ethanol) in the presence of acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydride, potassium carbonate)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the ester groups can produce the corresponding alcohols.
Applications De Recherche Scientifique
O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
- Ethyl 1-Boc-3-pyrrolidinecarboxylate
Uniqueness
O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H20N2O5 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20N2O5/c1-6-19-11(16)10-7-9(8-18-5)15(14-10)12(17)20-13(2,3)4/h7H,6,8H2,1-5H3 |
Clé InChI |
ZSSDORMWWLIIHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)COC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
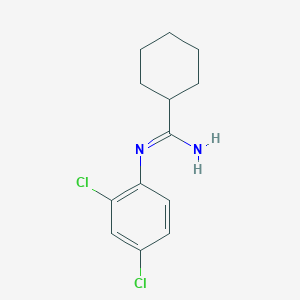
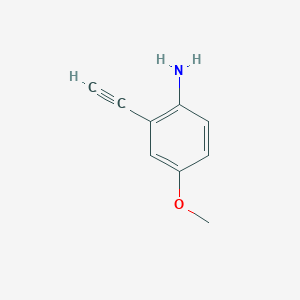
![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)
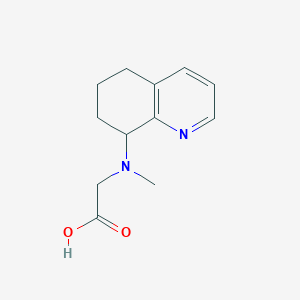
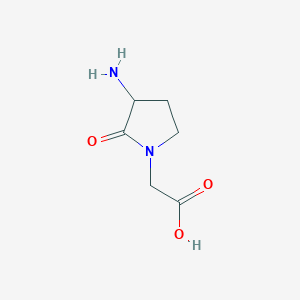
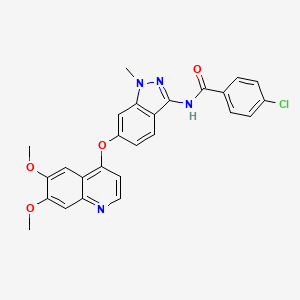
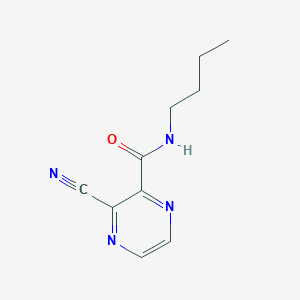
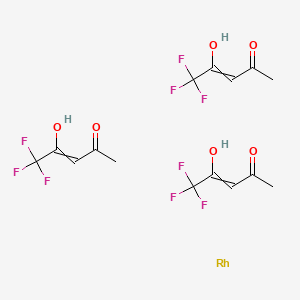
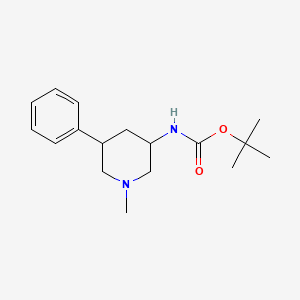
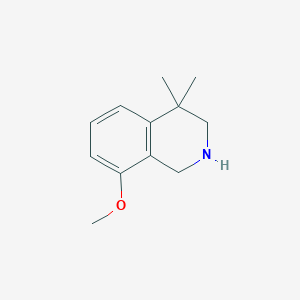

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)
